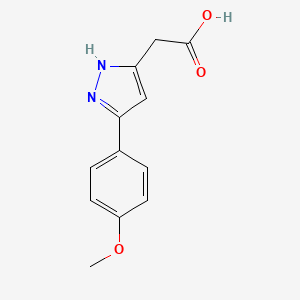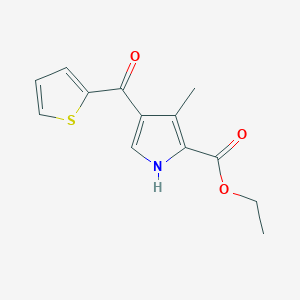![molecular formula C9H8Cl2N2 B11811137 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the halogenation of imidazoles. For instance, the chlorination of 2-substituted imidazoles using reagents like phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), and N-chlorosuccinimide (NCS) can lead to the formation of chlorinated imidazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation can produce imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
- 2-Chloro-1-methylimidazole
- 4,5-Dichloroimidazole
- 2-Fluoroimidazole
These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications .
Eigenschaften
Molekularformel |
C9H8Cl2N2 |
|---|---|
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
4-chloro-2-(1-chloroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-4-2-3-6(11)8(7)13-9/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
LAHOFKUQAVHSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(N1)C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



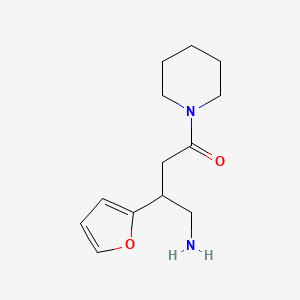

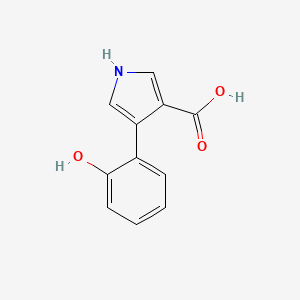





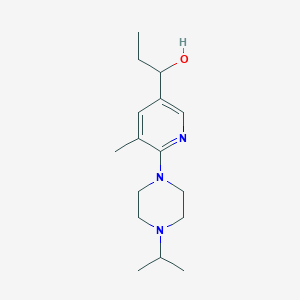

![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)
